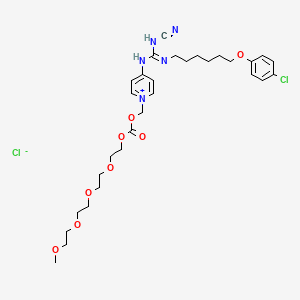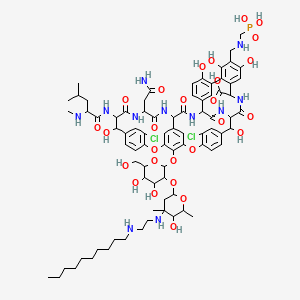
盐酸舒芬那嗪
描述
盐酸舒必利是一种选择性多巴胺D1受体激动剂。 它是一种苯并氮杂卓衍生物,以其在增强百日咳毒素不敏感和蛋白激酶A介导的海马神经元谷氨酸释放方面发挥作用而闻名 。 该化合物已广泛用于科学研究,以研究其对各种生物过程的影响,特别是在神经学研究中 .
科学研究应用
盐酸舒必利在科学研究中具有广泛的应用:
作用机制
盐酸舒必利通过选择性结合并激活多巴胺D1受体发挥作用。这种激活导致环AMP水平升高,进而激活蛋白激酶A。 激活的蛋白激酶A随后磷酸化各种靶蛋白,导致细胞功能和信号传导发生变化 。 该化合物还增强海马神经元中的谷氨酸释放,有助于其对神经元活动和行为的影响 .
生化分析
Biochemical Properties
SKF 38393 Hydrochloride plays a significant role in biochemical reactions, particularly those involving dopamine receptors. It acts as a D1 dopamine receptor agonist . This means that SKF 38393 Hydrochloride can bind to D1 dopamine receptors, mimicking the action of dopamine and triggering a biochemical response .
Cellular Effects
The effects of SKF 38393 Hydrochloride on cells are primarily mediated through its interaction with D1 dopamine receptors. By acting as an agonist, SKF 38393 Hydrochloride can influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to enhance pertussis toxin-insensitive and protein kinase A-mediated glutamate release in hippocampal neurons .
Molecular Mechanism
At the molecular level, SKF 38393 Hydrochloride exerts its effects by binding to D1 dopamine receptors. This binding interaction triggers a series of events, including the activation of protein kinase A, which in turn leads to the release of glutamate in the hippocampus . This mechanism of action underscores the role of SKF 38393 Hydrochloride in modulating neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SKF 38393 Hydrochloride can change over time. For instance, it has been noted that solutions of SKF 38393 Hydrochloride can be stored for several days at 4 °C . It is recommended that solutions be prepared and used on the same day whenever possible .
Dosage Effects in Animal Models
The effects of SKF 38393 Hydrochloride in animal models can vary depending on the dosage. While specific dosage effects may depend on the particular animal model and experimental setup, it is generally observed that higher doses of SKF 38393 Hydrochloride can lead to more pronounced effects .
Subcellular Localization
The subcellular localization of SKF 38393 Hydrochloride is likely to be influenced by its interaction with D1 dopamine receptors. These receptors are typically located on the cell surface, suggesting that SKF 38393 Hydrochloride may also be localized to these areas .
准备方法
合成路线和反应条件
盐酸舒必利的合成涉及几个步骤,从苯并氮杂卓核心制备开始。关键步骤包括:
苯并氮杂卓环的形成: 这通常通过涉及苯乙醛衍生物和胺的环化反应来实现。
羟基化: 在苯并氮杂卓环上的特定位置引入羟基。
盐酸盐形成: 最后一步涉及用盐酸处理游离碱将其转化为盐酸盐.
工业生产方法
盐酸舒必利的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高产反应、高效纯化技术和严格的质量控制措施,以确保最终产品的纯度和一致性 .
化学反应分析
反应类型
盐酸舒必利经历几种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成各种氧化衍生物。
还原: 还原反应可以修饰苯并氮杂卓环或羟基。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
主要产品
相似化合物的比较
类似化合物
SKF81297: 另一种具有类似药理特性的选择性多巴胺D1受体激动剂。
SCH23390: 一种选择性多巴胺D1受体拮抗剂,用于研究多巴胺受体抑制的影响.
独特性
盐酸舒必利在其能够选择性激活多巴胺D1受体而对其他多巴胺受体亚型没有明显影响方面是独一无二的。 这种选择性使其成为研究多巴胺D1受体在各种生物过程中的特定作用的宝贵工具 .
属性
IUPAC Name |
5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11;/h1-5,8-9,14,17-19H,6-7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWHJCLOUYPAOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20936175 | |
| Record name | SKF 38393 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500383 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
62717-42-4 | |
| Record name | SKF 38393A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062717424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 62717-42-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SKF 38393 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (�±)-1-Phenyl-2,3,4,5-tetrahydro-(1H)-3-benzazepine-7,8-diol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SKF-38393 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIV5R2G7VP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: SKF-38393 hydrochloride is a selective dopamine D1 receptor agonist. [, , , ] This means it binds to and activates dopamine D1 receptors, mimicking the effects of dopamine at these specific receptors.
A: Yes, research indicates that SKF-38393 hydrochloride can indirectly modulate the release of other neurotransmitters. For example, studies have shown that activation of D1 receptors in the substantia nigra pars reticulata by SKF-38393 hydrochloride can increase acetylcholine release in the striatum. [] This suggests a circuit-level mechanism where D1 receptor activation influences cholinergic interneurons.
A: Yes, beyond the nervous system, research suggests SKF-38393 hydrochloride can influence hormone release. For instance, in vitro studies using perfused rat hypothalamus have shown that SKF-38393 hydrochloride can stimulate the release of thyrotropin-releasing hormone (TRH). []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















